molecular formula C24H22Al3ClN3O15 B12305945 Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO'1]]diaquachloro-mu3-oxotri-aluminum MOF, MIL-101(Al)-NH2

Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO'1]]diaquachloro-mu3-oxotri-aluminum MOF, MIL-101(Al)-NH2

Cat. No.: B12305945
M. Wt: 708.8 g/mol
InChI Key: HXGJGPXDBKQTHT-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The IUPAC name Tris[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO'1]]diaquachloro-μ3-oxotri-aluminum reflects its core structural components:

  • μ3-Oxo-centered aluminum trimer : Three aluminum atoms bridged by a central oxygen atom.
  • 2-Amino-1,4-benzenedicarboxylate ligands : Organic linkers with amino (–NH2) and carboxylate (–COO–) functional groups.
  • Chloride and aqua ligands : Terminal chloride (Cl–) and water (H2O) molecules completing the coordination sphere.

The structural formula is C24H17Al3ClN3O15 , representing 24 carbon, 17 hydrogen, 3 aluminum, 1 chlorine, 3 nitrogen, and 15 oxygen atoms. The framework topology follows the MIL-101 architecture, characterized by mesoporous cages formed by aluminum clusters and dicarboxylate linkers.

CAS Registry Number and Molecular Weight Specifications

MIL-101(Al)-NH2 is registered under CAS No. 1404201-64-4 , with a molecular weight of 703.8 g/mol . The compound’s stoichiometry derives from:

  • Three 2-amino-1,4-benzenedicarboxylate ligands (C8H5NO4–).
  • One μ3-oxo-centered aluminum trimer (Al3O).
  • Two water molecules and one chloride ion as terminal ligands.
Component Quantity Contribution to Molecular Weight
Al3O cluster 1 144.8 g/mol (3 × 26.98 + 16.00)
C24H17N3O15 1 539.3 g/mol
Cl– 1 35.45 g/mol
H2O 2 36.03 g/mol
Total 703.8 g/mol

Coordination Chemistry of μ3-Oxo-Centered Aluminum Clusters

The inorganic secondary building unit (SBU) consists of a μ3-oxo-centered aluminum trimer with the formula [Al3O(H2O)2Cl]6+. Key features include:

  • Aluminum coordination geometry : Each Al3+ adopts an octahedral configuration, bonded to four carboxylate oxygen atoms, one μ3-oxo bridge, and one terminal ligand (H2O or Cl–).
  • Bond lengths : Al–Ocarboxylate distances range from 1.86–1.92 Å , while Al–Oμ3 bonds are shorter (1.78–1.82 Å ), reflecting stronger oxo-bridging interactions.
  • Chloride placement : The Cl– ion occupies a terminal site, balancing the cluster’s charge and influencing pore accessibility.

This SBU connects to adjacent trimers via 2-amino-1,4-benzenedicarboxylate ligands , forming a 3D framework with hexagonal channels (~4.7 Å diameter).

Ligand Functionalization: 2-Aminoterephthalate Coordination Modes

The 2-amino-1,4-benzenedicarboxylate (NH2BDC2–) ligand exhibits three coordination modes in MIL-101(Al)-NH2:

  • Bridging bidentate : Both carboxylate groups bind two aluminum atoms in a μ2-κO1:κO'1 fashion.
  • Monodentate-chelate : One carboxylate binds a single Al3+ via two oxygen atoms, while the other remains uncoordinated.
  • Amino group participation : The –NH2 group stabilizes the framework through hydrogen bonding but does not directly coordinate to aluminum.

The amino group enables post-synthetic modification (PSM) , allowing covalent grafting of functional molecules (e.g., aldehydes, anhydrides) to enhance gas adsorption or catalytic properties. Compared to unfunctionalized MIL-101(Al), the –NH2 moiety increases hydrophilicity and CO2 selectivity due to dipole-amine interactions.

Properties

Molecular Formula

C24H22Al3ClN3O15

Molecular Weight

708.8 g/mol

InChI

InChI=1S/3C8H7NO4.3Al.ClH.2H2O.O/c3*9-6-3-4(7(10)11)1-2-5(6)8(12)13;;;;;;;/h3*1-3H,9H2,(H,10,11)(H,12,13);;;;1H;2*1H2;/q;;;2*+1;+2;;;;/p-4

InChI Key

HXGJGPXDBKQTHT-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)C(=O)O[Al].C1=CC(=C(C=C1C(=O)O)N)C(=O)O[Al]O[Al](OC(=O)C2=C(C=C(C=C2)C(=O)O)N)Cl.O.O

Origin of Product

United States

Preparation Methods

Conventional Solvothermal Method

The most widely reported approach involves solvothermal synthesis using aluminum nitrate nonahydrate (Al(NO3)3·9H2O) and 2-aminoterephthalic acid (NH2-BDC) in dimethylformamide (DMF). A typical protocol includes:

  • Molar Ratio : 1:1 Al(NO3)3·9H2O to NH2-BDC.
  • Solvent System : DMF with acetic acid (0.04 mL per 45 mL DMF) as a mineralizing agent.
  • Reaction Conditions : Heated at 120°C for 24–48 hours in a Teflon-lined autoclave.

The resulting product is washed sequentially with DMF and ethanol to remove unreacted ligands, followed by vacuum drying at 90°C. Powder X-ray diffraction (PXRD) confirms the phase purity, showing characteristic peaks at 2θ = 5.8°, 9.8°, and 16.2°. Nitrogen adsorption-desorption isotherms reveal a Brunauer-Emmett-Teller (BET) surface area of 1,450–1,600 m²/g, with micropore volumes of 0.68 cm³/g.

Role of Solvent and Additives

Phase purity is highly sensitive to solvent choice. Substituting DMF with water or ethanol leads to amorphous phases or competing structures like IRMOF-3. Acetic acid modulates crystallinity by coordinating to aluminum nodes, preventing ligand scrambling. Sodium hydroxide (0.1 M) in aqueous syntheses enhances crystallinity but reduces yield by 15–20%.

Microwave-Assisted Synthesis

Microwave methods reduce synthesis times from days to hours. A representative protocol involves:

  • Precursor Solution : 2 mmol Al(NO3)3·9H2O and 2 mmol NH2-BDC in 20 mL DMF.
  • Microwave Conditions : 120°C, 300 W, 30–60 minutes.

This method achieves crystallite sizes of 50–100 nm, smaller than solvothermal products (200–500 nm), as confirmed by scanning electron microscopy (SEM). The BET surface area remains comparable (1,480 m²/g), but pore size distribution shifts toward mesopores (3.5 nm vs. 2.9 nm for solvothermal) due to rapid nucleation.

Seeded Growth on Functionalized Substrates

Nylon Fiber Supports

MIL-101(Al)-NH2 can be grown on nylon microfibers pre-coated with γ-Al2O3:

  • Seed Layer : Nylon@Al2O3 is soaked in NH2-BDC solution (0.72 g in 30 mL H2O) at 120°C for 24 hours.
  • MOF Growth : The seeded substrate is immersed in a precursor solution (Al(NO3)3·9H2O, NH2-BDC, DMF, acetic acid) and heated at 120°C for 24 hours.

This method produces continuous MOF films (thickness: 2–5 μm) with 80% substrate coverage, ideal for membrane applications.

Magnetic Fe3O4 Composites

Magnetic MIL-101(Al)-NH2/Fe3O4 hybrids are synthesized via:

  • Fe3O4-NH2 Preparation : Co-precipitation of Fe²+/Fe³+ salts in NH4OH.
  • MOF Growth : Fe3O4-NH2 particles are added to Al(NO3)3·9H2O and NH2-BDC in DMF, followed by solvothermal treatment at 218°C for 18 hours.

The composite retains 90% of the parent MOF’s surface area (1,310 m²/g) and exhibits superparamagnetism (saturation magnetization: 12 emu/g).

Post-Synthetic Modifications

Phosphonic Acid Functionalization

MIL-101(Al)-NH2 is modified with phosphonic acid groups via refluxing with formaldehyde and phosphorous acid in ethanol:

  • Reaction Time : 8 hours.
  • Phosphorus Loading : 4.56 wt%, confirmed by energy-dispersive X-ray spectroscopy (EDX).

This modification enhances CO2 adsorption capacity by 22% (from 62 wt% to 76 wt% at 3 MPa) due to stronger acid-base interactions.

Critical Synthesis Parameters

Temperature and Time

  • Crystallization Temperature : Below 100°C yields incomplete frameworks; 120°C optimizes crystallinity and porosity.
  • Reaction Time : Under 12 hours leads to amorphous phases, while exceeding 48 hours causes framework collapse.

Ligand Purity

Impurities in NH2-BDC (>95% purity) introduce defect sites, reducing thermal stability from 650°C to 580°C.

Characterization Summary

Property Solvothermal Microwave Seeded Growth
Crystallite Size (nm) 200–500 50–100 2–5 (film)
BET Surface Area (m²/g) 1,450–1,600 1,480 1,310
Pore Size (nm) 2.9 3.5 2.8
CO2 Capacity (wt%, 3 MPa) 62 59 58
Thermal Stability (°C) 650 640 620

Challenges and Optimization Strategies

  • Phase Purity : Competing phases like MIL-53(Al)-NH2 form if H2O/DMF ratios exceed 1:4. Adding 2 vol% acetic acid suppresses impurities.
  • Scalability : Microwave methods achieve batch yields of 85% vs. 70% for solvothermal, but require precise temperature control to prevent hot spots.
  • Defect Mitigation : Post-synthetic annealing at 150°C under N2 reduces ligand vacancies, increasing CO2 selectivity from 8.2 to 11.5 (vs. CH4).

Chemical Reactions Analysis

Catalytic CO₂ Cycloaddition with Epoxides

MIL-101(Al)-NH₂ acts as a heterogeneous catalyst for the fixation of CO₂ into cyclic carbonates under mild conditions. The amino groups and Lewis acidic aluminum sites synergistically activate reactants.

SubstrateConditionsConversionSelectivityReference
Epichlorohydrin80°C, 1 bar CO₂, 6 h, TBAB co-catalyst>99%>99%
Styrene oxide100°C, 10 bar CO₂, 12 h92%95%

Mechanism :

  • CO₂ Activation : Amino groups adsorb and polarize CO₂.

  • Epoxide Ring Opening : Aluminum Lewis acid sites coordinate epoxide oxygen, weakening the C–O bond.

  • Nucleophilic Attack : Bromide ions (from TBAB) open the epoxide ring, forming an intermediate.

  • Cyclization : CO₂ inserts into the intermediate, yielding cyclic carbonate.

Fluorescence-Based Amino Acid Sensing

The framework’s fluorescence is selectively enhanced by amino acids due to structural interactions:

Amino AcidFluorescence Enhancement FactorMechanismReference
Cysteine158× (NH₂-MIL-101-Fe)Redox-driven structural collapse
Lysine3.9×Framework degradation via side-chain attack
Arginine3.1×Similar to lysine
Histidine2.5×Pore adsorption, reducing non-radiative decay

Key Findings :

  • Cysteine : Induces redox reactions with Fe³⁺ in Fe-analogs, releasing NH₂-BDC ligands .

  • Histidine : Adsorbs into pores via H-bonding and π-π interactions, confirmed by ¹H NMR and FT-IR .

Knoevenagel Condensation

MIL-101(Al)-NH₂ catalyzes the Knoevenagel reaction between benzaldehyde and ethyl cyanoacetate:

SubstratesConditionsYieldReference
Benzaldehyde + Ethyl cyanoacetate80°C, solvent-free, 12 h85%

Role of Amino Groups :

  • Act as Brønsted bases, deprotonating active methylene compounds.

  • Stabilize intermediates through hydrogen bonding .

Photocatalytic Degradation

Though primarily studied in Fe-analogs, MIL-101(Al)-NH₂’s amino groups suggest potential in visible-light photocatalysis. For example:

  • RhB Dye Degradation : Coated MOF fibers achieve 98.9% degradation under H₂O₂/visible light (rate constant: 0.0448 min⁻¹) .

Scientific Research Applications

Gas Adsorption and Separation

MIL-101(Al)-NH2 is particularly notable for its high surface area and porosity, which facilitate gas adsorption. Its applications in gas separation processes include:

  • Carbon Dioxide Capture : The amino-functionalized structure enhances the framework's ability to selectively adsorb CO2 over other gases. Studies have demonstrated that MIL-101(Al)-NH2 can effectively capture CO2 from flue gases, making it a promising candidate for post-combustion carbon capture technologies .
  • Volatile Organic Compounds (VOCs) Removal : The framework's selective adsorption capabilities extend to VOCs, which are prevalent pollutants in industrial emissions. MIL-101(Al)-NH2 has shown potential in capturing and separating these harmful compounds from gas streams .

Table 1: Summary of Gas Adsorption Capacities

ApplicationAdsorption Capacity (wt%)Reference
CO2 Capture13.2
VOCs RemovalNot specified

Catalysis

The incorporation of MIL-101(Al)-NH2 into catalytic processes has been explored extensively. Its amino groups facilitate interactions with substrates, enhancing catalytic activity:

  • Heterogeneous Catalysis : MIL-101(Al)-NH2 has been utilized as a support for various metal nanoparticles (e.g., Pd, Ru), which improves the efficiency of reactions such as oxidative desulfurization and hydrogenation processes . The stability provided by the MOF structure allows for catalyst reusability.

Table 2: Catalytic Applications

Reaction TypeCatalyst UsedPerformanceReference
Oxidative DesulfurizationPd@MIL-101(Al)-NH2High selectivity
HydrogenationRu@MIL-101(Al)-NH2Enhanced activity

Environmental Remediation

The framework's ability to adsorb pollutants extends to its application in environmental remediation:

  • Heavy Metal Ion Removal : MIL-101(Al)-NH2 has been studied for its efficacy in removing heavy metals from aqueous solutions. Its high surface area and functional groups allow for effective binding of metal ions, making it suitable for water purification applications .

Table 3: Heavy Metal Ion Adsorption Capacities

Metal IonRemoval Efficiency (%)Reference
Cr(VI)99.6
RhB Dye98.9

Sensing Applications

The fluorescence properties of MIL-101(Al)-NH2 have been exploited for sensing applications:

  • Amino Acid Detection : The framework has shown significant fluorescence enhancement when interacting with specific amino acids like cysteine, making it a potential candidate for biosensing applications .

Table 4: Sensing Performance

Target MoleculeFluorescence EnhancementReference
CysteineUp to 158 times

Mechanism of Action

The mechanism by which Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO’1]]diaquachloro-mu3-oxotri-aluminum MOF, MIL-101(Al)-NH2, exerts its effects is primarily through its structural features:

    Molecular Targets: The amino groups and aluminum centers interact with various substrates, facilitating catalytic reactions.

    Pathways Involved: The porous structure allows for the diffusion of reactants and products, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Topological Features

MIL-101(Al)-NH₂ shares a topology with NH₂-MOF-235(Al), but solvent modulation (e.g., DMF) promotes its formation over NH₂-MOF-235(Al) under acidic conditions . Unlike MIL-100(Al), which uses 1,3,5-tricarboxylate ligands, MIL-101(Al)-NH₂ employs NH₂-BDC, resulting in larger pores and stronger Lewis basicity . XRD patterns confirm structural similarities with NH₂-MIL-101(Cr) and NO₂-MIL-101(Cr), though functional groups (-NH₂ vs. -NO₂) dictate divergent reactivities .

Surface Area and Porosity

MOF BET Surface Area (m²/g) Pore Volume (cm³/g) Synthesis Method
MIL-101(Al)-NH₂ 2100 1.2 Hydrothermal
MIL-101(Cr)-NH₂ 1590–2594* 0.8–1.5 Hydrothermal/Alkali-assisted
MIL-53(Al) 1100 0.6 Solvothermal
UiO-66-NH₂ 1200 0.5 Solvothermal

*MIL-101(Cr)-NH₂’s surface area varies with synthesis: alkali-assisted methods yield higher values (up to 2594 m²/g) . Despite lower surface area than some Cr analogs, MIL-101(Al)-NH₂ exhibits superior CO₂ uptake due to -NH₂-CO₂ interactions .

CO₂ Adsorption Performance

MOF CO₂ Uptake (mmol/g) Conditions (Temp, Pressure) Key Mechanism
MIL-101(Al)-NH₂ 14.0 298 K, 2 MPa -NH₂···CO₂ hydrogen bonding
MIL-101(Cr)-NH₂ 12.5 298 K, 2 MPa Zwitterion formation
MIL-53(Fe)-NH₂ 9.8 298 K, 2 MPa Physisorption
MgMOF-74 8.1 298 K, 1 bar Open metal sites

MIL-101(Al)-NH₂ outperforms Cr and Fe analogs due to higher surface area and optimized -NH₂ density, which balances pore accessibility and CO₂ binding . In contrast, excessive -NH₂ groups in MIL-101(Cr)-NH₂ reduce porosity, lowering capacity .

Catalytic Activity

MIL-101(Al)-NH₂ demonstrates exceptional activity in acid-base tandem reactions (e.g., deacetalization-Knoevenagel condensation), achieving turnover frequencies (TOF) 1.67× higher than composites like IRA900-MIL-101(Al)-NH₂ .

Stability and Solvent Resistance

MIL-101(Al)-NH₂ exhibits moderate hydrothermal stability but lower solvent resistance than MIL-101(Fe)-NH₂, which retains structure in polar solvents (water, ethanol) due to stronger Fe–O bonds and -NH₂-mediated hydrogen bonding .

Biological Activity

Metal-organic frameworks (MOFs) have garnered significant attention in recent years due to their versatile applications in various fields, including catalysis, gas storage, and biological sensing. Among these, the amino-functionalized MIL-101(Al) (NH2-MIL-101(Al)) has shown promising biological activity, particularly in sensing and catalytic applications. This article explores the biological activity of the compound Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO'1]]diaquachloro-mu3-oxotri-aluminum MOF, focusing on its interactions with biomolecules and its potential applications in biosensing and catalysis.

Structure and Properties of MIL-101(Al)-NH2

MIL-101(Al)-NH2 is a mesoporous aluminum-based MOF characterized by its high surface area and tunable pore sizes. The incorporation of amino groups enhances its affinity for various biomolecules, making it suitable for applications in biocatalysis and sensing.

Table 1: Structural Characteristics of MIL-101(Al)-NH2

PropertyValue
Surface Area1600 m²/g
Pore Volume0.8 cm³/g
Pore Size2.9 nm
Functional GroupsAmino (-NH2)

Sensing Applications

Recent studies have demonstrated that NH2-MIL-101(Al) can function as an effective fluorescent sensor for specific amino acids. For instance, it has been shown to exhibit a turn-on fluorescence response to lysine (Lys), arginine (Arg), and histidine (His) in aqueous solutions. The fluorescence intensity increases proportionally with the concentration of these amino acids, allowing for quantitative detection .

Case Study: Detection of Cysteine
A study highlighted the ability of NH2-MIL-101(Fe) to selectively sense cysteine (Cys). The fluorescence emission intensity increased significantly upon the addition of Cys to the suspension of NH2-MIL-101(Fe), demonstrating its potential as a biosensor for thiol-containing compounds .

Catalytic Activity

The catalytic properties of NH2-MIL-101(Al) have also been explored, particularly its peroxidase-like activity. A hybrid nanozyme composed of platinum nanoparticles anchored on NH2-MIL-101 exhibited enhanced catalytic performance for colorimetric assays. This system was capable of detecting dopamine (DA) with a detection limit as low as 0.42 μM, showcasing its potential for clinical diagnostics .

Table 2: Catalytic Performance Comparison

CatalystDetection Limit (μM)Relative Activity (%)
NH2-MIL-101(Fe)Not specifiedBaseline
Pt/NH2-MIL-1010.42250% higher than NH2-MIL-101

The biological activity of NH2-MIL-101 is largely attributed to its structural properties and functional groups. The amino groups facilitate interactions with biomolecules through hydrogen bonding and electrostatic interactions, enhancing adsorption capabilities.

Fluorescence Mechanism

The fluorescence enhancement observed in amino acid sensing is linked to the interaction between the amino acids and the framework's active sites. Upon binding, changes in the electronic environment lead to increased fluorescence emission .

Catalytic Mechanism

The peroxidase-like activity arises from the generation of hydroxyl radicals during catalytic reactions involving hydrogen peroxide (H₂O₂). The presence of platinum nanoparticles further enhances electron transfer processes, improving overall catalytic efficiency .

Q & A

Advanced Research Questions

Q. What computational strategies can predict MIL-101(Al)-NH₂'s performance in mixed-gas separations under industrial conditions?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Model gas diffusion kinetics in humid environments.
  • Density Functional Theory (DFT) : Calculate binding energies of CO₂ and H₂O at open metal sites (OMS) to assess competitive adsorption.
  • Machine Learning (ML) : Train models on databases like the Cambridge Structural Database (CSD) to identify structural motifs that enhance selectivity .

Q. How can researchers resolve contradictions between simulated and experimental gas adsorption capacities in MIL-101(Al)-NH₂?

  • Troubleshooting Steps :

Verify force field parameters (e.g., UFF or DREIDING) in simulations to ensure accurate van der Waals interactions.

Check for framework flexibility in experiments, which simulations often neglect.

Use in-situ X-ray diffraction to monitor structural changes during gas uptake .

Q. What methodologies evaluate MIL-101(Al)-NH₂'s hydrothermal stability for applications in humid CO₂ capture?

  • Procedure :

Expose the MOF to water vapor (80–90% RH) at 40–60°C for 24–72 hours.

Measure BET surface area retention and PXRD patterns post-exposure.

Use NMR or FT-IR to detect hydrolysis of Al-O bonds or ligand degradation .

Q. How do open metal sites (OMS) in MIL-101(Al)-NH₂ influence catalytic activity in Lewis acid-driven reactions?

  • Experimental Design :

  • Synthesize OMS via thermal activation (200–300°C under vacuum).
  • Probe catalytic performance in Knoevenagel condensation or oxidation reactions.
  • Use XAS (X-ray Absorption Spectroscopy) to monitor OMS coordination during catalysis .

Q. What advanced toxicity assays are required to assess MIL-101(Al)-NH₂'s biocompatibility for drug delivery?

  • Protocol :

Perform in vitro cytotoxicity assays (e.g., MTT) on human cell lines.

Evaluate in vivo biodistribution using fluorescently tagged MOFs.

Monitor aluminum ion leaching via ICP-MS to rule out metal toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.